molecular formula C24H39O5- B1259453 alpha-Muricholate

alpha-Muricholate

Cat. No. B1259453
M. Wt: 407.6 g/mol
InChI Key: DKPMWHFRUGMUKF-GDYCBZMLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-muricholate is a bile acid anion resulting from the deprotonation of the carboxy group of alpha-muricholic acid. The major species at pH 7.3. It is a conjugate base of an alpha-muricholic acid.

Scientific Research Applications

1. Role in Bile Acid Metabolism

Alpha-muricholate, a bile acid, plays a significant role in the regulation of lipid metabolism. In a study by (Crocenzi et al., 2000), it was found that silymarin, a hepatoprotector, increased the biliary excretion and endogenous pool of bile salts, including alpha-muricholate. This suggests a potential for alpha-muricholate in managing liver-related disorders and enhancing lipid metabolism.

2. Impact on Cholesterol Gallstone Formation

Alpha-muricholate has been studied for its effects on cholesterol gallstone formation. (Wang & Tazuma, 2002) explored how beta-muricholic acid, a closely related bile acid, acts as a cholesterol-desaturating agent in the prevention and dissolution of cholesterol gallstones in mice. This research indicates the potential of muricholic acids, including alpha-muricholate, in preventing and treating gallstones.

3. Role in Reducing Diet-Induced Steatosis and Glucose Intolerance

Muricholic bile acids, including alpha-muricholate, have shown resistance against dietary-induced steatosis (fat accumulation in the liver) and glucose intolerance. The study by (Bonde, Eggertsen, & Rudling, 2016) demonstrated that mice abundant in muricholic bile acids had reduced weight gain and improved glucose metabolism on a high-fat diet. This highlights alpha-muricholate's potential in addressing metabolic disorders.

properties

Product Name

alpha-Muricholate

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1

InChI Key

DKPMWHFRUGMUKF-GDYCBZMLSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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